Chlorophyll B Chlorophyll B A light, silvery, metallic element. It has the atomic symbol Mg, atomic number 12, and atomic weight 24.31. Its salts are essential in nutrition, being required for the activity of many enzymes, especially those concerned with oxidative phosphorylation. It is a component of both intra- and extracellular fluids and is excreted in the urine and feces. Deficiency causes irritability of the nervous system with tetany, vasodilation, convulsions, tremors, depression, and psychotic behavior. (From Dorland, 27th ed)
Brand Name: Vulcanchem
CAS No.: 519-62-0
VCID: VC21350540
InChI: InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3;/q;+2/p-1/b34-25+,41-30-,43-27?,44-28?,45-29?,52-50?;/t32-,33-,36+,40+,51-;/m1./s1
SMILES: CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2]
Molecular Formula: C55H71MgN4O6+
Molecular Weight: 908.5 g/mol

Chlorophyll B

CAS No.: 519-62-0

Cat. No.: VC21350540

Molecular Formula: C55H71MgN4O6+

Molecular Weight: 908.5 g/mol

* For research use only. Not for human or veterinary use.

Chlorophyll B - 519-62-0

CAS No. 519-62-0
Molecular Formula C55H71MgN4O6+
Molecular Weight 908.5 g/mol
IUPAC Name magnesium;(Z)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate
Standard InChI InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3;/q;+2/p-1/b34-25+,41-30-,43-27?,44-28?,45-29?,52-50?;/t32-,33-,36+,40+,51-;/m1./s1
Standard InChI Key NNYWBGMCKKVJOI-PUIFDSBKSA-M
Isomeric SMILES CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]
SMILES CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2]
Canonical SMILES CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]

Chemical Structure and Properties

Molecular Composition

The molecular formula of Chlorophyll B is C55H70MgN4O6, with a molecular weight of 907.472 g/mol . The presence of the carbonyl group in its structure increases its polarity compared to Chlorophyll A, making it more soluble in polar solvents . This structural feature also affects its spectral absorption properties, allowing it to primarily absorb blue light and contribute to the extended light absorption spectrum of photosynthetic organisms .

Physical Properties

The physical characteristics of Chlorophyll B contribute to its functionality in biological systems. The compound exists as a solid at room temperature with a melting point between 183-185°C . Its specific rotation (alpha D20) is -267° when measured in an acetone-methanol mixture . For research and storage purposes, Chlorophyll B requires refrigeration at approximately -20°C to maintain stability .

PropertyValueSource
Molecular FormulaC55H70MgN4O6
Molecular Weight907.472 g/mol
CAS Number519-62-0
Melting Point183-185°C
Specific Rotation (alpha D20)-267° (in acetone-methanol)
Storage Temperature-20°C
Physical FormSolid
ColorGreen
Primary Light AbsorptionBlue light

Biosynthesis of Chlorophyll B

The biosynthetic pathway of Chlorophyll B represents a complex series of enzymatic reactions that begins with glutamate and follows a branched pathway shared with heme and siroheme synthesis .

Biosynthetic Pathway

The initial steps of Chlorophyll B biosynthesis involve the incorporation of glutamic acid into 5-aminolevulinic acid (ALA). Subsequently, two ALA molecules are reduced to porphobilinogen (PBG), and four PBG molecules are coupled to form protoporphyrin IX . The pathway then diverges to chlorophyll synthesis.

Critically, Chlorophyll B is synthesized from Chlorophyll A through the oxidation of a methyl group on ring B to a formyl group. This conversion is catalyzed by the enzyme Chlorophyll A Oxygenase (CAO) . The final step in Chlorophyll B synthesis involves the enzyme chlorophyll synthase, which catalyzes the esterification of chlorophyllide B with phytyl diphosphate to form the complete Chlorophyll B molecule .

Role of Chlorophyll A Oxygenase (CAO)

The CAO enzyme plays a central role in Chlorophyll B formation. Research using molecular genetics of Chlamydomonas has revealed that CAO contains binding domains for a [2Fe-2S] Rieske center and for a mononuclear iron, showing similarity to methyl monooxygenases . Studies with chlorophyll B-less mutants demonstrate that deletions in the genomic region containing the CAO gene result in the inability to synthesize Chlorophyll B, confirming its essential role in this biosynthetic process .

Evidence suggests that Chlorophyll A and Chlorophyll B might be interconvertible through an intermediate molecule, 7-hydroxymethyl chlorophyll, forming what researchers have termed the "chlorophyll cycle" . This interconversion could be an important mechanism for adjusting chlorophyll A/B ratios in response to changing light conditions, providing a more efficient means of adaptation than degradation and de novo synthesis .

Biological Function in Photosynthesis

Chlorophyll B serves critical functions in photosynthetic processes, particularly in light-harvesting and adaptation to varying light conditions.

Light-Harvesting Role

Molecular Interactions and Structural Role

Research has provided insights into the unique molecular interactions that Chlorophyll B facilitates within photosynthetic complexes.

Structural Stabilization

The enhanced coordination capabilities of Chlorophyll B appear to be essential for the structural stability of light-harvesting complexes. This function explains why deficiencies in Chlorophyll B lead to reduced accumulation of light-harvesting complexes, impacting photosynthetic efficiency . Understanding these interactions could potentially lead to engineering plants with expanded light-harvesting capabilities and improved productivity .

Evolutionary Significance

The distribution and evolution of Chlorophyll B across photosynthetic organisms provide insights into the adaptive advantages it confers.

Evolutionary Hypotheses

Two primary hypotheses address the evolutionary history of Chlorophyll B. One suggests that Chlorophyll B has arisen independently multiple times during evolution, representing convergent evolution . The alternative hypothesis proposes that a common progenitor to both prochlorophytes and chlorophytes possessed Chlorophyll A, Chlorophyll B, and phycobilins, with phycobilins being lost during the evolution of higher plants .

Sequence analysis of chlorophyll B binding proteins indicates that these proteins in prochlorophytes and chlorophytes likely resulted from convergent evolution . Further sequence comparisons of genes involved in Chlorophyll B synthesis, particularly the CAO gene, could provide valuable insights into the evolutionary events that shaped photosynthetic organisms .

Research Applications and Future Directions

The study of Chlorophyll B continues to yield important insights with potential applications in agriculture and biotechnology.

Genetic Engineering Applications

Understanding the molecular basis of Chlorophyll B biosynthesis and function opens possibilities for genetic engineering of plants with enhanced photosynthetic capabilities. Manipulation of coordination bonds between chlorophylls and chlorophyll-binding proteins could potentially lead to engineering plants with expanded light-harvesting antenna systems, ultimately improving their productivity .

Future Research Directions

Several promising research directions emerge from current understanding of Chlorophyll B:

  • Further enzymatic studies of CAO are needed to clarify the precise mechanism of Chlorophyll B formation and potentially resolve whether intermediate steps involving dehydrogenase enzymes are required .

  • Comparative genomic analyses of CAO genes across diverse photosynthetic organisms could provide additional insights into the control of expression and evolution of Chlorophyll B synthesis .

  • Investigation of related enzymatic systems responsible for the formation of other chlorophyll variants, such as chlorophyll C and bacteriochlorophyll E, which also require conversion of methyl groups to formyl groups .

  • Research on manipulating coordination bonds between chlorophylls and chlorophyll-binding proteins could lead to engineering plants with expanded light-harvesting capabilities and improved productivity .

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